![molecular formula C12H11BrFN3O B214012 4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B214012.png)
4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide, commonly known as BAY 73-6691, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of soluble guanylate cyclase, which plays a crucial role in the regulation of the cardiovascular system. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases.
Mecanismo De Acción
BAY 73-6691 acts as a potent and selective inhibitor of soluble guanylate cyclase, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in the regulation of the cardiovascular system by promoting vasodilation and inhibiting platelet aggregation.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure in animal models. It also has anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 73-6691 is a potent and selective inhibitor of soluble guanylate cyclase, which makes it a valuable tool for studying the role of cGMP in the regulation of the cardiovascular system. However, its high potency and selectivity may also limit its use in certain experiments, where a less potent or less selective inhibitor may be more appropriate.
Direcciones Futuras
1. Investigation of the potential therapeutic applications of BAY 73-6691 in other cardiovascular diseases, such as atherosclerosis and stroke.
2. Development of more potent and selective inhibitors of soluble guanylate cyclase for use in experimental and clinical settings.
3. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-fibrotic effects of BAY 73-6691.
4. Evaluation of the safety and efficacy of BAY 73-6691 in clinical trials for the treatment of cardiovascular diseases.
Métodos De Síntesis
The synthesis of BAY 73-6691 involves the reaction of 1-ethyl-3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-bromoaniline to produce the desired compound.
Aplicaciones Científicas De Investigación
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, such as pulmonary hypertension, heart failure, and peripheral arterial disease. It has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure in animal models.
Propiedades
Nombre del producto |
4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide |
---|---|
Fórmula molecular |
C12H11BrFN3O |
Peso molecular |
312.14 g/mol |
Nombre IUPAC |
4-bromo-1-ethyl-N-(2-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrFN3O/c1-2-17-7-8(13)11(16-17)12(18)15-10-6-4-3-5-9(10)14/h3-7H,2H2,1H3,(H,15,18) |
Clave InChI |
KZAOHYPRHSJEGL-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2F)Br |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.